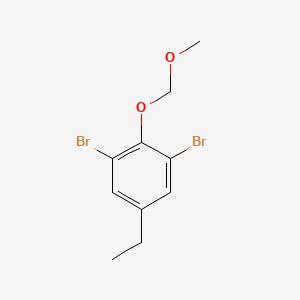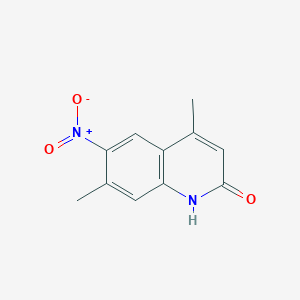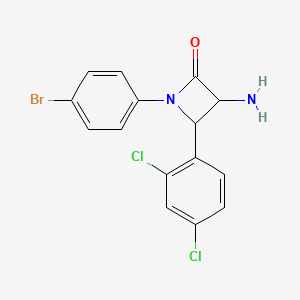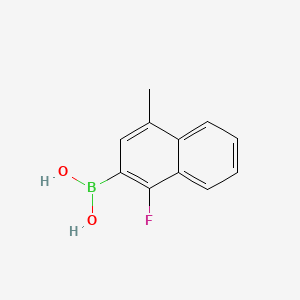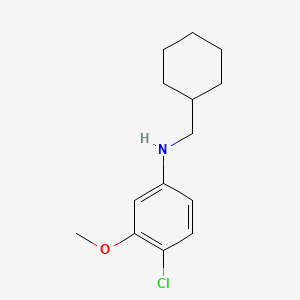
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline is an organic compound with the molecular formula C14H20ClNO It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexylmethyl group, and the aromatic ring is substituted with a chlorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline typically involves the following steps:
N-Alkylation of Aniline: The initial step involves the alkylation of aniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields N-(cyclohexylmethyl)aniline.
Chlorination: The next step involves the chlorination of N-(cyclohexylmethyl)aniline at the para position relative to the amino group. This can be achieved using reagents such as chlorine gas or sodium hypochlorite.
Methoxylation: Finally, the methoxylation of the aromatic ring is carried out using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or the nitrogen substituent.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium amide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium amide, thiourea, polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones, nitroso compounds.
Reduction: Cyclohexylmethyl-substituted anilines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(cyclohexylmethyl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Chloro-N-(cyclohexylmethyl)-3-nitroaniline: Contains a nitro group instead of a methoxy group, leading to different chemical and biological properties.
4-Chloro-N-(cyclohexylmethyl)-3-hydroxyaniline: Has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline is unique due to the presence of both the cyclohexylmethyl and methoxy groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
4-chloro-N-(cyclohexylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C14H20ClNO/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h7-9,11,16H,2-6,10H2,1H3 |
InChI Key |
YNEXXJCDOWFVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2CCCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


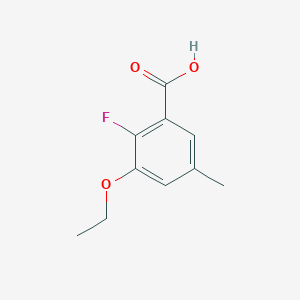
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
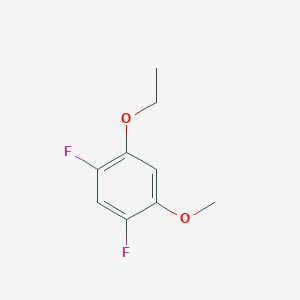
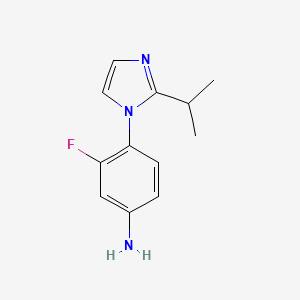
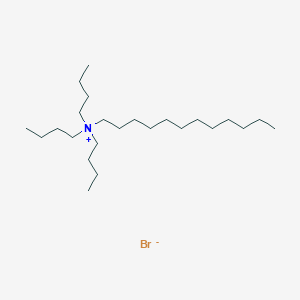

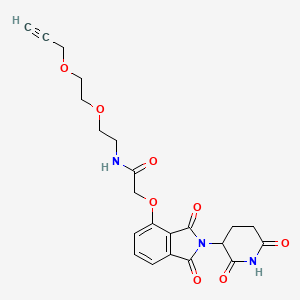
![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)
